Product packaging for Methyl [(3-cyanopyridin-2-yl)thio]acetate(Cat. No.:CAS No. 1156077-24-5)

Methyl [(3-cyanopyridin-2-yl)thio]acetate

Cat. No.: B2414805
CAS No.: 1156077-24-5
M. Wt: 208.24
InChI Key: BNVPXGHMFNULJK-UHFFFAOYSA-N
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Description

Methyl [(3-cyanopyridin-2-yl)thio]acetate is a versatile multi-functional reagent designed for advanced organic synthesis, particularly in the construction of nitrogen- and sulfur-containing heterocyclic scaffolds. Its molecular structure, incorporating both a 3-cyanopyridinylthio group and an activated methyl acetate moiety, makes it a valuable building block for multi-component reactions. Research applications prominently feature the use of this compound and its close analogs in the synthesis of complex, polycyclic systems such as 4-hydroxy-1H-thieno[2,3-b:4,5-b']dipyridin-2-ones and 2-amino-4-aryl-3-cyano-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3",2":4,5]thieno[3,2-b]pyridines . These intricate structures are of significant interest in pharmaceutical and agrochemical research for their potential biological activities. The compound's reactivity also enables the development of substituted 3-alkoxycarbonyl-6-amino-4-aryl-2-(3-cyanopyridin-2-ylthiomethyl)-4H-pyrans, further demonstrating its utility in diversifying chemical libraries for drug discovery efforts . The 3-cyanopyridine core is a privileged motif in medicinal chemistry, often found in compounds with antimicrobial properties, including inhibitors of bacterial DNA gyrase . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2S B2414805 Methyl [(3-cyanopyridin-2-yl)thio]acetate CAS No. 1156077-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-cyanopyridin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)6-14-9-7(5-10)3-2-4-11-9/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVPXGHMFNULJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Cyanopyridin 2 Yl Thio Acetate

Reactivity Profile of the 3-Cyanopyridine (B1664610) Moiety

The reactivity of the pyridine (B92270) ring in Methyl [(3-cyanopyridin-2-yl)thio]acetate is significantly influenced by the presence of both the cyano and thioether substituents. These groups modulate the electron density and steric environment of the pyridine nucleus, thereby dictating its susceptibility to attack by various reagents.

Electronic and Steric Influence of the Cyano and Thioether Substituents on Pyridine Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the presence of the electron-withdrawing cyano group at the 3-position. The cyano group, through its strong inductive and resonance effects, depletes electron density from the aromatic ring, making it more susceptible to nucleophilic attack. This electronic influence is a key factor in determining the regioselectivity of substitution reactions. nih.govjscimedcentral.com

Nucleophilic and Electrophilic Aromatic Substitution Patterns

Given the electron-deficient nature of the 3-cyanopyridine ring, it is particularly prone to nucleophilic aromatic substitution (SNAr). jscimedcentral.com Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comyoutube.comvaia.com The presence of the electron-withdrawing cyano group further activates the ring towards nucleophilic attack. In the case of this compound, the 2-position is already substituted, leaving the 4- and 6-positions as the most likely sites for nucleophilic attack. The cyanide group itself can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the ring's electron-deficient character and the fact that the nitrogen atom is protonated or coordinates to the electrophile under typical acidic reaction conditions, further deactivating the ring. jscimedcentral.com When such reactions do occur, they typically require forcing conditions and direct the incoming electrophile to the 3- and 5-positions, which are the least deactivated.

Transformations of the Cyano Functional Group

The cyano group of this compound is a versatile functional group that can undergo a variety of transformations, providing a gateway to a diverse range of heterocyclic systems.

Nucleophilic Additions to the Nitrile and Subsequent Cyclizations

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous synthetic transformations. For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with organolithium reagents, such as n-butyllithium, proceeds via initial metallation at the sulfur atom, followed by the addition of a second equivalent of the organolithium reagent to the cyano group. researchgate.net Hydrolysis of the resulting intermediate leads to the formation of a ketone.

Furthermore, the juxtaposition of the cyano group and the thioether linkage in this compound and related compounds facilitates intramolecular cyclization reactions. These reactions often proceed via nucleophilic attack of a reagent on the cyano group, followed by cyclization involving the sulfur atom or the pyridine ring. For example, treatment of 2-alkylthio-3-cyanopyridines can lead to the formation of fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.netbohrium.comnih.gov

Conversion to Other Nitrogen-Containing Functionalities (e.g., Amides, Amidines, Tetrazoles)

The cyano group can be readily converted into other important nitrogen-containing functional groups.

Amides: The hydrolysis of nitriles to amides is a fundamental transformation. This can be achieved under acidic or basic conditions. libretexts.org For pyridine nitriles, catalytic hydration using solid heterogeneous catalysts offers an environmentally friendly method for producing the corresponding pyridine carboxylic acid amides. google.com Another method involves heating the nitrile in the presence of water and manganese dioxide. google.com

Amidines: Amidines can be synthesized from nitriles through several methods. One common approach is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then treated with an amine. Another direct method involves the nucleophilic addition of amines to nitriles. This reaction can be facilitated by the use of Lewis acids or by activating the nitrile with electron-withdrawing groups. sciforum.netrsc.org Copper-catalyzed reactions of nitriles with amines also provide an efficient route to N-substituted amidines. sciforum.net The reaction of nitriles with ammonia (B1221849) or amines in the presence of a mercaptocarboxylic acid has also been reported for the synthesis of amidines. google.com

Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is the most common method for the synthesis of 5-substituted tetrazoles. nih.govresearchgate.net This reaction can be promoted by various catalysts. For instance, the reaction of cyanopyridines with sodium azide in the presence of Mn(II) salts has been shown to facilitate the formation of 5-(pyridyl)-1H-tetrazoles. rsc.org Organotin azides are also commonly used for the cyclization of cyano derivatives to form tetrazoles. google.com

Table 1: Summary of Transformations of the Cyano Functional Group

Functional Group Reagents and Conditions Product
Amide Acid or base catalyzed hydrolysis Carboxamide
Amide Catalytic hydration with solid heterogeneous catalyst Carboxamide
Amide Water and manganese dioxide, heat Carboxamide
Amidine Pinner reaction (alcohol, acid, then amine) Amidine
Amidine Nucleophilic addition of amines (with Lewis acid) Amidine
Amidine Copper-catalyzed reaction with amines N-substituted amidine
Amidine Ammonia or amine with mercaptocarboxylic acid Amidine
Tetrazole [2+3] cycloaddition with azide (e.g., NaN3) Tetrazole
Tetrazole Reaction with organotin azides Tetrazole

Reactivity of the Thioether Linkage

The thioether linkage in this compound is another key site of reactivity. The sulfur atom can act as a nucleophile and is susceptible to oxidation and cleavage under various conditions.

The oxidation of thioethers is a common transformation that can lead to the formation of sulfoxides and sulfones. acsgcipr.org A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a versatile and environmentally friendly option. beilstein-journals.orgrsc.org The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the choice of oxidant, reaction conditions, and the electronic nature of the thioether. beilstein-journals.orgorganic-chemistry.org The presence of electron-withdrawing groups, such as the 3-cyanopyridyl group, can decrease the nucleophilicity of the sulfur atom and thus its reactivity towards oxidation. nih.gov

The carbon-sulfur bonds of the thioether can also be cleaved under certain conditions. Reductive cleavage of aryl alkyl thioethers can be achieved using sodium in liquid ammonia. thieme-connect.de Photochemical cleavage of the C-S bond in thioethers has also been reported. rsc.org More recently, metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been developed. organic-chemistry.orgresearchgate.netmdpi.com The reactivity and selectivity of C-S bond cleavage can be influenced by the nature of the groups attached to the sulfur atom.

Oxidation Reactions of the Sulfur Atom and Formation of Sulfoxides/Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidation reactions are a common transformation for thioethers and can be achieved using a variety of oxidizing agents. organic-chemistry.orgnih.gov The level of oxidation, whether to the sulfoxide (B87167) or the sulfone, can often be controlled by the choice of reagent and the reaction conditions. organic-chemistry.orgccsenet.org

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid - mCPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). nih.gov The selective oxidation to the sulfoxide can be challenging as it is an intermediate in the oxidation to the sulfone. nih.gov However, by carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature, it is often possible to isolate the sulfoxide in good yield. ccsenet.org For instance, using one equivalent of an oxidizing agent at low temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures will drive the reaction towards the sulfone. organic-chemistry.org

The electronic nature of the 3-cyanopyridine ring influences the reactivity of the sulfur atom. The electron-withdrawing cyano group and the pyridine nitrogen atom decrease the electron density on the sulfur, making it less nucleophilic and potentially more resistant to oxidation compared to simple alkyl or aryl thioethers. Nevertheless, with appropriate oxidizing agents, the transformation to Methyl [(3-cyanopyridin-2-yl)sulfinyl]acetate (the sulfoxide) and Methyl [(3-cyanopyridin-2-yl)sulfonyl]acetate (the sulfone) can be readily accomplished.

Table 1: Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct
This compoundH₂O₂ (1 equiv)Methyl [(3-cyanopyridin-2-yl)sulfinyl]acetate
This compoundmCPBA (1 equiv)Methyl [(3-cyanopyridin-2-yl)sulfinyl]acetate
This compoundOxone® (1 equiv)Methyl [(3-cyanopyridin-2-yl)sulfinyl]acetate
This compoundH₂O₂ (>2 equiv)Methyl [(3-cyanopyridin-2-yl)sulfonyl]acetate
This compoundmCPBA (>2 equiv)Methyl [(3-cyanopyridin-2-yl)sulfonyl]acetate
This compoundOxone® (>2 equiv)Methyl [(3-cyanopyridin-2-yl)sulfonyl]acetate

Cleavage and Further Functionalization of the Carbon-Sulfur Bond

The carbon-sulfur bond in thioethers can be cleaved under various conditions, allowing for further functionalization of the molecule. mdpi.comrsc.org In this compound, both the pyridyl C-S bond and the methylene (B1212753) C-S bond are potential sites for cleavage. The cleavage of the C-S bond is a key step in desulfurization reactions and can also be utilized to introduce new functional groups at the position of the original sulfur linkage. nih.govrsc.org

Reductive cleavage of the C-S bond can be achieved using various reducing agents, such as Raney nickel, which would lead to the formation of 3-cyanopyridine and methyl acetate (B1210297). Other methods for C-S bond cleavage involve the use of single-electron transfer reagents or transition metal catalysts. mdpi.com The choice of reagent and reaction conditions can influence which C-S bond is cleaved and the nature of the resulting products.

Oxidative cleavage of the C-S bond is also a known transformation. For instance, upon oxidation to the sulfone, the sulfonyl group can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of nucleophiles onto the pyridine ring. This strategy provides a route for further functionalization of the 3-cyanopyridine core.

The thioacetate (B1230152) moiety can also be involved in C-S bond cleavage. For example, under basic conditions, the thioacetate can be hydrolyzed to the corresponding thiol, 2-mercapto-3-cyanopyridine. This thiol is a versatile intermediate that can be alkylated, oxidized to a disulfide, or used in the synthesis of fused heterocyclic systems.

Table 2: Potential Functionalization via C-S Bond Cleavage

Reagent/ConditionBond CleavedPotential Product(s)
Raney NickelPyridyl C-S and Methylene C-S3-Cyanopyridine, Methyl acetate
Strong Base (e.g., NaOH)Methylene C-S (after hydrolysis)2-Mercapto-3-cyanopyridine
Oxidizing Agent then NucleophilePyridyl C-S (via sulfone)2-Substituted-3-cyanopyridine

Chemical Behavior of the Methyl Ester Group

The methyl ester group in this compound exhibits typical ester reactivity, serving as a site for nucleophilic acyl substitution and as an electrophilic center in condensation reactions. nih.gov

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, [(3-cyanopyridin-2-yl)thio]acetic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis is typically achieved using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also possible but may be slower.

Transesterification can be carried out by reacting the methyl ester with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

Ammonolysis, the reaction with ammonia or a primary or secondary amine, leads to the formation of the corresponding amide, 2-[(3-cyanopyridin-2-yl)thio]acetamide. This reaction is typically carried out by heating the ester with the amine.

Table 3: Products of Methyl Ester Transformations

ReagentReaction TypeProduct
H₂O / H⁺ or OH⁻Hydrolysis[(3-cyanopyridin-2-yl)thio]acetic acid
R'OH / H⁺ or R'O⁻TransesterificationAlkyl [(3-cyanopyridin-2-yl)thio]acetate
NH₃ or R'NH₂Ammonolysis2-[(3-cyanopyridin-2-yl)thio]acetamide

The carbonyl carbon of the methyl ester group is electrophilic and can be attacked by nucleophiles. This reactivity is exploited in various condensation reactions. nih.gov For example, in the presence of a strong base, the α-carbon to the carbonyl group can be deprotonated to form an enolate. This enolate can then participate in reactions such as the Claisen condensation or the Dieckmann condensation (for intramolecular reactions).

Furthermore, the ester can react with carbanions or other nucleophiles in addition-elimination reactions. This reactivity is fundamental to the construction of more complex molecular architectures. The combination of the reactive ester group with the other functionalities in this compound allows for a range of synthetic transformations.

Cascade and Multi-component Reactions Initiated by this compound

The unique combination of functional groups in this compound makes it an excellent precursor for cascade and multi-component reactions, which are powerful tools for the efficient synthesis of complex molecules, particularly fused heterocyclic systems. nih.govmdpi.com These reactions involve a sequence of intramolecular and/or intermolecular transformations that occur in a single pot, often leading to a significant increase in molecular complexity in a single synthetic operation. scielo.br

This compound can serve as a starting material for the generation of reactive intermediates that can undergo subsequent cyclization reactions to form fused heterocyclic systems. nih.gov For instance, the active methylene group adjacent to the ester can be deprotonated by a base to form a nucleophilic carbanion. This carbanion can then participate in intramolecular reactions.

A common strategy involves an initial intramolecular cyclization of a derivative of this compound. For example, after conversion of the ester to a more reactive species, the pyridine nitrogen or the cyano group can act as an internal nucleophile or electrophile. This can lead to the formation of thieno[2,3-b]pyridines, a class of compounds with significant biological activity. researchgate.netabertay.ac.uk

Multi-component reactions involving a derivative of this compound, an aldehyde, and a source of ammonia or an amine can lead to the formation of complex fused pyridines. dntb.gov.uaresearchgate.netresearchgate.net In these reactions, the initial adducts undergo a series of condensation and cyclization reactions to afford the final heterocyclic product. The versatility of the starting material allows for the introduction of a wide range of substituents into the final product, making it a valuable tool for the generation of chemical libraries for drug discovery. nih.govmdpi.comresearchgate.netorientjchem.orgekb.egsemanticscholar.org

Table 4: Examples of Fused Heterocyclic Systems from Related Precursors

Reaction TypeKey IntermediatesFused Heterocyclic System
Intramolecular CyclizationThiolate, EnolateThieno[2,3-b]pyridine (B153569)
Multi-component ReactionIminium ion, EnaminePyrido[2,3-d]pyrimidine
Cascade ReactionKnoevenagel adductAnnelated Pyridines

Spectroscopic and X Ray Crystallographic Characterization of Methyl 3 Cyanopyridin 2 Yl Thio Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for Methyl [(3-cyanopyridin-2-yl)thio]acetate, including ¹H NMR, ¹³C NMR, advanced two-dimensional NMR techniques, and ¹⁵N NMR, are not available in the reviewed literature.

Proton NMR (¹H NMR) Analysis of Chemical Shifts, Coupling Constants, and Integrations

Specific chemical shifts, coupling constants, and integrations for the protons of this compound have not been reported.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

The ¹³C NMR spectral data, which would confirm the carbon framework and hybridization states of this compound, has not been documented.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

There are no published studies utilizing 2D NMR techniques to elucidate the connectivity and stereochemistry of this compound.

Nitrogen-15 NMR (¹⁵N NMR) for Pyridine (B92270) Ring and Cyano Group Characterization

¹⁵N NMR spectroscopic data for the characterization of the pyridine ring and cyano group nitrogens in this compound is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

While predicted IR absorption frequencies can be estimated based on the functional groups present in this compound, experimentally determined IR spectral data has not been found in the scientific literature.

Characteristic Stretching Frequencies of Cyano and Carbonyl Groups

Experimentally verified characteristic stretching frequencies for the cyano (C≡N) and carbonyl (C=O) groups of this compound are not available in published literature.

Vibrational Modes Associated with the Pyridine Ring and Thioether Linkage

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular structure of this compound by probing the characteristic vibrations of its constituent functional groups. The pyridine ring, a core component of the molecule, exhibits a series of distinct vibrational modes. These include the C-H stretching vibrations of the aromatic ring, typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring give rise to a set of characteristic bands, usually found in the 1600-1400 cm⁻¹ range. Furthermore, in-plane and out-of-plane bending vibrations of the ring C-H bonds contribute to the fingerprint region of the spectrum, providing a unique pattern for the substituted pyridine system.

The thioether linkage (C-S-C) also presents characteristic vibrational modes, although they are generally weaker and can be more challenging to assign definitively. The C-S stretching vibrations typically appear in the 800-600 cm⁻¹ region of the spectrum. The presence and position of these bands can confirm the presence of the thioether group and provide information about the conformation around the sulfur atom. Computational studies, often employing Density Functional Theory (DFT), can be used to predict vibrational frequencies and aid in the assignment of experimentally observed bands, offering a more detailed understanding of the molecule's vibrational landscape. researchgate.net

Table 1: Key Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Pyridine RingC-H Stretching3100-3000
C=C, C=N Stretching1600-1400
Ring Breathing~1000
C-H Bending (in-plane)1300-1000
C-H Bending (out-of-plane)900-650
Cyano GroupC≡N Stretching2240-2210
Ester GroupC=O Stretching1750-1735
C-O Stretching1300-1000
Thioether LinkageC-S Stretching800-600
Methyl GroupC-H Stretching2990-2850
C-H Bending1470-1370

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular formula of this compound.

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound.

Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used in conjunction with HRMS. The resulting mass spectrum displays a molecular ion peak corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information.

The fragmentation of this compound upon ionization typically involves the cleavage of the weaker bonds in the molecule. arkat-usa.org Common fragmentation pathways may include:

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a significant fragment ion peak.

Cleavage of the C-S bond: This can lead to the formation of ions corresponding to the 3-cyanopyridin-2-ylthio moiety and the methyl acetate (B1210297) radical, or vice versa.

Fragmentation of the pyridine ring: While generally more stable, the pyridine ring can also undergo fragmentation, especially under higher energy conditions. raco.cat

Rearrangement reactions: Intramolecular rearrangements can sometimes occur, leading to the formation of unexpected fragment ions. nih.gov

By carefully analyzing the m/z values of the fragment ions, a detailed fragmentation pathway can be proposed, further corroborating the structure of the molecule. researchgate.netresearchgate.net

Table 2: Predicted HRMS Fragmentation Data for this compound (C₉H₈N₂O₂S)

Fragment IonProposed StructureCalculated m/z
[M]⁺C₉H₈N₂O₂S208.0306
[M - OCH₃]⁺C₈H₅N₂OS177.0123
[M - COOCH₃]⁺C₇H₄N₂S148.0146
[C₆H₄N₂S]⁺3-cyanopyridin-2-ylthio cation136.0095
[C₅H₄N]⁺Pyridyl cation78.0344

X-ray Crystallography for Solid-State Structure Determination

For a successful X-ray crystallographic analysis, a suitable single crystal of this compound is required. mdpi.com The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researcher.life This analysis yields an electron density map from which the positions of the individual atoms in the crystal lattice can be determined with high precision. researchgate.net

The data obtained from single-crystal X-ray diffraction allows for the precise measurement of all bond lengths and angles within the molecule. researchgate.net This information confirms the connectivity of the atoms and provides insights into the nature of the chemical bonds (e.g., single, double, triple bonds). Furthermore, the torsional angles can be determined, which define the conformation of the molecule in the solid state. This is particularly important for understanding the spatial relationship between the pyridine ring, the thioether linkage, and the methyl acetate group. mdpi.com

Table 3: Representative Bond Lengths and Angles (Hypothetical Data based on similar structures)

BondLength (Å)AngleDegree (°)
C(pyridine)-S1.75 - 1.85C(pyridine)-S-C(methylene)95 - 105
S-C(methylene)1.80 - 1.90S-C(methylene)-C(carbonyl)108 - 112
C(carbonyl)=O1.18 - 1.22O=C(carbonyl)-O(ester)120 - 125
C(carbonyl)-O(ester)1.33 - 1.37C(carbonyl)-O(ester)-C(methyl)115 - 120
C≡N1.13 - 1.17C(pyridine)-C≡N175 - 180

Beyond the structure of a single molecule, X-ray crystallography also reveals how the molecules are arranged in the crystal lattice. scirp.org This crystal packing is governed by various intermolecular interactions, which can include:

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds may be present, influencing the crystal packing. nih.gov

π-Stacking: The aromatic pyridine rings can interact with each other through π-stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are important in stabilizing the crystal structure.

Dipole-Dipole Interactions: The polar cyano and ester groups can lead to dipole-dipole interactions between adjacent molecules.

The analysis of these intermolecular interactions provides a deeper understanding of the solid-state properties of the compound. nih.gov

Synergistic Application of Spectroscopic and Crystallographic Data for Comprehensive Structural Assignment

The most complete and unambiguous structural characterization of this compound is achieved through the synergistic application of both spectroscopic and crystallographic data. While X-ray crystallography provides a definitive picture of the solid-state structure, spectroscopic techniques like NMR, IR, and MS provide crucial information about the structure in solution and confirm the presence of specific functional groups. nih.gov

For instance, the molecular formula determined by HRMS is confirmed by the atomic positions found through X-ray crystallography. The functional groups identified by their characteristic vibrational modes in IR and Raman spectroscopy are consistent with the bond lengths and connectivity observed in the crystal structure. The structural fragments deduced from the mass spectral fragmentation pattern can be mapped onto the complete molecular structure determined by crystallography. This integrated approach ensures a comprehensive and reliable structural assignment of this compound.

Non Clinical Research Applications and Future Directions for Methyl 3 Cyanopyridin 2 Yl Thio Acetate

Role as a Key Synthetic Intermediate for Advanced Heterocyclic Compounds

The molecular architecture of Methyl [(3-cyanopyridin-2-yl)thio]acetate makes it an ideal starting material for the construction of a wide array of complex heterocyclic structures. The presence of the nitrile group, the thioether linkage, and the ester functionality allows for a variety of chemical modifications and cyclization reactions.

This compound is a pivotal precursor for the synthesis of thieno[2,3-b]pyridines, a class of fused heterocyclic compounds with significant pharmacological interest. The synthesis typically involves an intramolecular cyclization reaction, known as the Thorpe-Ziegler reaction, where the methylene (B1212753) group of the acetate (B1210297) moiety attacks the cyano group. This reaction is usually promoted by a base, such as sodium ethoxide, leading to the formation of the thiophene (B33073) ring fused to the pyridine (B92270) core.

The general reaction involves the treatment of a 2-chloro-3-cyanopyridine (B134404) with a thioglycolic acid derivative, which can be considered a direct synthetic route to the title compound and its subsequent cyclization. This method provides a reliable pathway to various substituted thienopyridines, which are scaffolds found in several antiplatelet agents. drugbank.com The reaction conditions can be tuned to favor the formation of the desired fused system in good yields. For instance, refluxing the precursor in an alcoholic solution with a base is a common procedure to induce cyclization. nih.gov

Below is a table summarizing typical cyclization reactions starting from related precursors to form thienopyridine systems.

Starting MaterialReagent(s)ProductReference
2-Chloro-3-cyanopyridine & Methyl thioglycolateSodium ethoxide, EthanolMethyl 3-aminothieno[2,3-b]pyridine-2-carboxylateN/A
N-(3-cyano-pyridin-2-yl)thiourea derivativeSodium ethoxideFused pyrimidine (B1678525) systems researchgate.net
2-amino-thiophene-3-carbonitrile derivativeLauroyl isothiocyanateThienopyrimidine precursor researchgate.net

These synthetic strategies highlight the importance of the cyano and thioacetate (B1230152) groups in directing the formation of new heterocyclic rings, establishing this compound as a key intermediate in this area.

Beyond fused systems, this compound serves as a versatile building block for constructing more elaborate organic molecules. researchgate.net The term "building block" in synthetic chemistry refers to a molecule that can be readily incorporated into a larger structure. researchgate.net The distinct reactive handles on the molecule allow for stepwise or one-pot multicomponent reactions to assemble complex architectures.

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The acid can also be converted to an acid hydrazide, a key intermediate for synthesizing various five-membered heterocycles like pyrazoles and oxadiazoles. mdpi.com Research has shown that 2-(3-cyano-bipyridin-2-yloxy)acetohydrazide, a structurally analogous compound, is used as a starting material for a new series of pyrazole (B372694) and bipyridine derivatives. mdpi.com

Furthermore, the cyano group is a versatile functional group that can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions. orientjchem.org This versatility makes cyanopyridine derivatives, like the title compound, valuable intermediates in the pharmaceutical industry for creating diverse molecular scaffolds. orientjchem.org The combination of these reactive sites in a single molecule allows for the generation of molecular diversity from a common precursor, which is a key strategy in medicinal chemistry and drug discovery. nih.gov

Potential Applications in Material Science Research

The unique electronic and coordination properties of the pyridine moiety make it an attractive component for advanced functional materials. This compound, as a functionalized pyridine derivative, holds potential for integration into polymers and sensing platforms.

Pyridine-containing polymers are a class of materials with a wide range of applications, including as metal absorbents, supports for catalysts, and components in self-assembling block copolymers. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, imparting specific properties to the polymer. nih.gov

This compound could potentially be converted into a polymerizable monomer. For instance, modification of the acetate group to include a vinyl or acrylic functionality would allow it to be incorporated into polymer chains via standard polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. researchgate.net The resulting polymers would feature pendant cyanopyridyl thioether units, which could be used for post-polymerization modification or to impart specific functionalities. These functionalities could include metal coordination, leading to the formation of metallopolymers with interesting optical or electronic properties, or sites for creating cross-linked networks. mdpi.comfrontiersin.org The incorporation of such functional monomers can enhance properties like thermal stability and charge-carrying capabilities in the final material. mdpi.commdpi.com

Pyridine derivatives are known to be effective components in the design of chemosensors due to their ability to interact with various analytes, particularly metal ions. nih.govmdpi.comresearchgate.netdntb.gov.ua These interactions can lead to changes in optical properties, such as fluorescence, which can be used for detection. mdpi.com Liquid crystals interfaced with chemically functionalized surfaces can amplify molecular binding events into macroscopic optical signals. nih.gov

The structure of this compound is well-suited for applications in sensing. The pyridine nitrogen and the sulfur atom of the thioether can act as a bidentate chelater for metal ions. mdpi.com Upon coordination with a metal ion, the electronic properties of the molecule would be perturbed, potentially leading to a change in its fluorescence or absorption spectrum. This principle can be used to develop selective chemosensors for environmental or biological monitoring. mdpi.com Furthermore, by anchoring this molecule or a polymer derived from it onto a surface, a platform for chemoresponsive liquid crystals could be developed. The binding of an analyte to the pyridine moiety would disrupt the alignment of the liquid crystal molecules, resulting in an easily detectable optical signal.

Utility in Catalysis and Ligand Design

The ability of the pyridine nitrogen to coordinate to transition metals is a cornerstone of its utility in catalysis. nih.gov The presence of additional donor atoms, such as the thioether sulfur in this compound, can enhance this capability, leading to the formation of stable and reactive metal complexes.

The combination of a soft sulfur donor and a borderline nitrogen donor makes the pyridine-thioether scaffold a versatile pincer-type ligand. acs.org Such ligands, often referred to as SNS ligands, can form stable complexes with a variety of transition metals, including ruthenium and palladium. acs.orgacs.org These complexes have shown significant catalytic activity in reactions such as transfer hydrogenation and palladium-catalyzed allylic substitution. acs.orgacs.org

The catalytic performance of such complexes is often influenced by the electronic and steric properties of the ligand. The cyano group on the pyridine ring of this compound is electron-withdrawing, which would modulate the electron density at the metal center, thereby influencing its catalytic reactivity. nih.gov By modifying the ester group, it is possible to tune the steric environment around the metal center, allowing for the optimization of selectivity in catalytic transformations. researchgate.net The modular nature of this compound makes it an attractive platform for developing new, tailored ligands for a wide range of catalytic applications.

The table below provides examples of pyridine-based ligand types and their applications in catalysis.

Ligand TypeMetalCatalytic ApplicationReference
Pyridine-2,6-bis(thioether) (SNS)RutheniumTransfer Hydrogenation acs.org
Chiral Pyridine ThioetherPalladiumAllylic Substitution acs.org
Substituted PyridinesPalladiumCross-coupling Reactions nih.gov
Pyridine-2-thiolateTungstenAcetylene Insertion nih.gov

Exploration of Pyridine Derivatives as Ligands in Coordination Chemistry and Metal Complexes

Pyridine and its derivatives are widely utilized as ligands in coordination chemistry due to the presence of a lone pair of electrons on the nitrogen atom, which can readily form coordinate bonds with metal ions. These pyridine-based ligands can form stable complexes with a variety of transition metals, and the electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring.

The structural features of this compound, specifically the pyridine nitrogen, the cyano group, and the sulfur atom of the thioacetate moiety, present multiple potential coordination sites. This allows for the formation of diverse and potentially multifunctional metal complexes. Research on related pyridine-containing amides and thiophene carboxamides has demonstrated their ability to form complexes with metals like copper(II), zinc(II), and cobalt(II), where coordination often occurs through the pyridine nitrogen and a carbonyl oxygen or other heteroatoms. nih.gov The resulting complexes have shown interesting properties and have been investigated for their potential catalytic and biological activities.

Future research in this area could involve the synthesis and characterization of metal complexes of this compound with various transition metals. Investigations into the coordination modes of the ligand and the structural, spectroscopic, and electrochemical properties of the resulting complexes would be of significant interest. Furthermore, these novel metal complexes could be explored for their catalytic potential in various organic transformations or as precursors for advanced materials.

Investigation of In Vitro Biological Activities

The 3-cyanopyridine (B1664610) scaffold is a prominent feature in many biologically active molecules. The following sections will detail the in vitro biological activities of various 3-cyanopyridine derivatives, providing a basis for the potential future investigation of this compound.

Derivatives of 3-cyanopyridine have been identified as potent inhibitors of various enzymes, highlighting a significant area for non-clinical research.

Protein Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. nih.gov Several studies have demonstrated the potential of 3-cyanopyridine derivatives as protein kinase inhibitors. For instance, a novel series of 3-cyanopyridine derivatives were designed and evaluated as inhibitors of Pim-1 kinase, a protein kinase implicated in cancer. nih.gov Certain compounds in this series exhibited strong in vitro inhibitory activity against Pim-1 kinase, with IC50 values in the sub-micromolar range. nih.gov Specifically, compounds with a 3-pyridyl moiety at the 6-position of the cyanopyridine ring showed potent inhibition. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Research has shown that various heterocyclic compounds, including those with structures related to the pyridine core, can act as α-glucosidase inhibitors. nih.govsemanticscholar.orgresearchgate.netmdpi.com While direct studies on this compound are not available, the general potential of nitrogen-containing heterocycles in this area suggests that it could be a candidate for future screening as an α-glucosidase inhibitor.

The table below summarizes the enzyme inhibition data for selected 3-cyanopyridine derivatives.

Compound/Derivative Target Enzyme Inhibitory Activity (IC50)
3-Cyanopyridine with 3-pyridyl moietyPim-1 Kinase0.283 µM nih.gov
3-Cyanopyridine with 2-naphthyl moietyPim-1 Kinase0.58 µM nih.gov
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthioureaα-glucosidase9.77 mM semanticscholar.org
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthioureaα-glucosidase12.94 mM semanticscholar.org

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine derivatives have been extensively investigated for their antimicrobial properties.

Antibacterial Activity: Numerous studies have reported the antibacterial activity of 2-amino-3-cyanopyridine (B104079) derivatives against both Gram-positive and Gram-negative bacteria. scispace.comresearchgate.netresearchgate.net The presence of different substituents on the pyridine ring has been shown to influence the spectrum and potency of antibacterial action. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria. nih.gov

Antifungal Activity: In addition to antibacterial effects, 3-cyanopyridine derivatives have also been explored for their antifungal potential. researchgate.net Studies on 2-amino-3-cyanopyridine derivatives have shown promising activity against fungal strains such as Candida albicans. scispace.com The structural diversity that can be achieved with the cyanopyridine scaffold allows for the development of compounds with selective antifungal properties.

The following table presents the antimicrobial activity of representative pyridine derivatives.

Compound/Derivative Microorganism Activity/Zone of Inhibition
2-Amino-3-cyanopyridine derivativesStaphylococcus aureusActive scispace.com
2-Amino-3-cyanopyridine derivativesEscherichia coliActive scispace.com
2-Amino-3-cyanopyridine derivativesCandida albicansActive scispace.com
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaStrong activity nih.gov

The cyanopyridine moiety is a key structural component in a number of compounds with demonstrated anticancer activity. In vitro studies using various human cancer cell lines have shown that 3-cyanopyridine derivatives can inhibit cell proliferation and induce apoptosis.

For example, a series of novel 3-cyanopyridine derivatives were synthesized and evaluated for their cytotoxic activity against prostate (PC-3), breast (MDA-MB-231), and hepatocellular (HepG2) cancer cell lines. nih.gov Several of these compounds exhibited promising cytotoxicity, with some showing better activity than the standard anticancer drug 5-fluorouracil. nih.gov Another study on 3-cyanopyridinone and 3-cyanopyridine derivatives reported significant cytotoxicity against HepG-2, HCT-116, MCF-7, and PC-3 cancer cell lines. nih.gov Specifically, compounds with a 4-methoxyphenyl (B3050149) or 4-bromophenyl substituent at the 6-position of the pyridine ring displayed potent activity. nih.gov

Furthermore, research into 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives has also revealed significant anticancer potential against human lung carcinoma (A549) cells. orientjchem.org The mechanism of action for some of these compounds has been linked to the induction of apoptosis. researchgate.net

The table below summarizes the in vitro anticancer activity of selected 3-cyanopyridine derivatives.

Compound/Derivative Cancer Cell Line Cytotoxicity (IC50)
2-Oxo-3-cyanopyridine with 4-methoxy substitutionPC-3 (Prostate)More active than 5-FU nih.gov
2-Oxo-3-cyanopyridine with 4-methoxy substitutionMDA-MB-231 (Breast)More active than 5-FU nih.gov
3-Cyanopyridine with 4-methoxyphenyl substituentHepG2 (Liver)8.02 ± 0.38 µM nih.gov
3-Cyanopyridine with 4-bromophenyl substituentHepG2 (Liver)6.95 ± 0.34 µM nih.gov
3-Cyanopyridine with 4-methoxyphenyl substituentHCT-116 (Colon)7.15 ± 0.35 µM nih.gov
3-Cyanopyridine-2-(1H)-thione derivativeA549 (Lung)0.87 µg/ml orientjchem.org
3-Cyano-2(1H)-pyridone derivativeA549 (Lung)0.83 µg/ml orientjchem.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl [(3-cyanopyridin-2-yl)thio]acetate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-cyanopyridine-2-thiol with methyl chloroacetate under basic conditions (e.g., sodium hydride or potassium carbonate in anhydrous DMF) yields the target compound. Intermediate characterization typically employs 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regioselectivity and purity . Cyclization steps, if required, may use ethanolic sodium ethoxide for intramolecular thioether formation .

Q. How should researchers handle safety concerns during synthesis, given the reactivity of thiol-containing intermediates?

  • Methodological Answer : Thiol intermediates are prone to oxidation and require inert atmospheres (N2_2/Ar). Use closed systems to minimize exposure to air. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. First-aid measures for accidental exposure (e.g., skin contact) involve immediate washing with soap/water and medical consultation, as outlined in safety protocols for structurally similar thioacetates .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS verify molecular weight and fragmentation patterns. 1H^1H-NMR is essential for confirming the thioether linkage (δ ~3.5–4.0 ppm for SCH2_2) and pyridyl/cyano groups. Elemental analysis ensures stoichiometric purity, while FT-IR identifies C≡N stretches (~2220 cm1 ^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) enhances reaction efficiency compared to conventional heating, as demonstrated in Rh(III) complex syntheses . Solvent selection (e.g., DMF vs. THF) and catalyst screening (e.g., Pd/C for deprotection steps) can further improve yields. Kinetic studies via HPLC tracking are recommended to identify rate-limiting steps .

Q. What strategies resolve contradictions in spectroscopic data for structurally analogous compounds?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., pyridyl proton splitting patterns) may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d6_6, CDCl3_3) for consistency. Cross-validate with computational methods (DFT calculations for 13C^{13}C chemical shifts) or X-ray crystallography to resolve ambiguities, as applied in pesticide-related thioacetate studies .

Q. How does the electronic nature of the pyridin-2-yl group influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The electron-withdrawing cyano group at the 3-position enhances electrophilicity at the sulfur atom, facilitating nucleophilic attacks (e.g., in cross-coupling reactions). Cyclic voltammetry can assess redox behavior, while Hammett plots correlate substituent effects with reaction rates in catalytic systems .

Q. What are the challenges in assessing the compound’s stability under varying pH conditions?

  • Methodological Answer : Hydrolysis of the thioether or ester groups can occur in acidic/basic media. Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with UPLC monitoring quantify degradation products. Buffered solutions (pH 1–13) and Arrhenius modeling predict shelf-life .

Data-Driven Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing cytotoxicity?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish safe concentration ranges before antimicrobial or receptor-binding studies. Dose-response curves and IC50_{50} calculations guide therapeutic index determination. Structural analogs (e.g., Irganox 1192 derivatives) provide benchmarks for toxicity thresholds .

Q. What computational tools are effective for predicting ADMET properties of this compound?

  • Methodological Answer : QSPR models (e.g., CC-DPS) based on quantum chemistry and neural networks predict solubility, logP, and metabolic pathways. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins, validated by in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.